molecular formula C13H11ClO2S B15397436 Ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate

Ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B15397436
M. Wt: 266.74 g/mol
InChI Key: RWHLLQDNXKSYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate ( 1127217-42-8) is a high-purity chemical intermediate with the molecular formula C 13 H 11 ClO 2 S and a molecular weight of 266.74 g/mol . This compound belongs to the thiophene class of heterocyclic molecules, which are widely recognized for their significant potential in medicinal chemistry and materials science . Its core structure consists of a thiophene ring disubstituted at the 2- and 5-positions with an ethyl carboxylate ester and a 3-chlorophenyl group, respectively, making it a versatile scaffold for further synthetic elaboration. A primary research application of this compound is as a key precursor in the synthesis of more complex, biologically active molecules. Thiophene-based derivatives have demonstrated promising antibacterial properties in recent scientific literature . Specifically, related thiophene carboxylates have been synthesized and evaluated for their efficacy against extensively drug-resistant (XDR) bacterial strains, showcasing the value of this chemical class in the development of new therapeutic agents . The structural features of this compound, particularly the halogenated aryl moiety and the electron-rich thiophene system, are crucial for its role in Suzuki cross-coupling reactions and other palladium-catalyzed transformations, enabling researchers to create diverse libraries of compounds for drug discovery and agrochemical research . Researchers value this compound for its well-defined molecular architecture, which allows for precise structural modifications. The chlorophenyl group provides a site for further functionalization, while the ethyl ester can be hydrolyzed to the corresponding acid or transformed into other functional groups like amides . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H11ClO2S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3

InChI Key

RWHLLQDNXKSYJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Biological Activity

Ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

1. Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their significant biological activities. These compounds have been studied for various pharmacological effects such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The presence of the thiophene ring enhances their reactivity and interaction with biological targets.

2.1 Anticancer Activity

Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : this compound has been reported to trigger apoptosis in cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values below 25 μM, demonstrating potent anti-proliferative effects .

2.2 Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that this compound displays significant antibacterial activity against standard pathogenic bacteria, including Escherichia coli and Staphylococcus aureus .

3.1 In Vitro Studies

A detailed investigation into the biological activity of this compound revealed its effectiveness against several human cancer cell lines:

  • Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
CompoundCell LineIC50 (μM)
This compoundHepG-2<25
MCF-726–50
PC-351–100
HCT-116>100

The data indicates that while the compound is highly effective against HepG-2 cells, its efficacy diminishes with other cell lines.

3.2 Antimicrobial Efficacy

The antimicrobial activity was assessed using minimum inhibitory concentration (MIC) tests:

  • Table 2: Antibacterial Activity
Bacterial StrainMIC (mg/mL)
Escherichia coli0.125
Staphylococcus aureus0.25
Salmonella Typhi0.0625

The compound demonstrated significant antibacterial properties, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus.

4. Conclusion

This compound is a promising compound with substantial biological activity, particularly in anticancer and antimicrobial applications. Its ability to inhibit cell proliferation in cancer cell lines and its effectiveness against various bacterial strains highlight its potential as a therapeutic agent.

Further research is warranted to explore its mechanisms of action in more detail and to assess its efficacy in vivo, which could pave the way for new treatments in oncology and infectious diseases.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological profiles:

Compound Name Substituents (Position) Melting Point (°C) Key Synthesis Method Notable Properties/Applications References
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-NH₂, 5-(3-Cl-C₆H₄) Not reported Condensation of 5-aminothiophene with chlorinated intermediates Anticancer activity (MCF-7, NCI-H460)
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 3-NH₂, 5-(4-Cl-C₆H₄) Recrystallized (ethanol) Esterification with HCl/EtOH Intermediate for isothiocyanate derivatives
Ethyl 5-(6-chloro-3-pyridinyl)thiophene-2-carboxylate 5-(6-Cl-pyridin-3-yl) Discontinued Not detailed Potential agrochemical applications
Ethyl 5-acetyl-2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate 2-(2-Cl-benzamido), 5-acetyl, 4-Ph Not reported Multi-step acylations HDAC inhibition (class IIa/HDAC6)
Ethyl 5-(tri-fluoroacetyl)thiophene-2-carboxylate 5-CF₃CO Not reported Fluorination/acylation Specific HDAC inhibitor

Structural Influence on Properties

  • Electron-Withdrawing Groups: Trifluoroacetyl or cyano substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cyclization reactions .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical route involves:

Condensation : Reacting 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of sulfur and morpholine under reflux to form the thiophene ring .

Esterification : Treating the intermediate with ethanol and dry HCl gas to form the ethyl ester group .

Purification : Recrystallization from ethanol yields the final product.
Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via melting point analysis and 1^1H/13^13C NMR spectroscopy .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural elucidation employs:
  • NMR Spectroscopy : 1^1H NMR confirms the presence of the ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet) and aromatic protons (δ 7.2–7.8 ppm). 13^13C NMR identifies carbonyl (C=O) at ~165 ppm .
  • X-ray Crystallography : For unambiguous conformation, single-crystal X-ray diffraction (e.g., using SHELXL) resolves bond lengths and angles (e.g., C-S bond: ~1.70 Å) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 296.03 [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. To address this:
  • Perform 2D NMR (e.g., 1^1H-13^13C HSQC/HMBC) to confirm connectivity .
  • Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .
  • For crystallographic ambiguities, refine structures using SHELX with high-resolution data (R-factor < 0.05) .

Q. What methodologies are used to analyze the compound's crystal structure and conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Data collected at 293 K using Mo Kα radiation (λ = 0.71073 Å). Refinement in SHELXL yields parameters like unit cell dimensions (e.g., a = 8.218 Å, b = 7.427 Å, β = 91.15°) and displacement parameters .
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify thiophene ring non-planarity (e.g., puckering amplitude Q = 0.12 Å for envelope conformers) .

Q. How is the compound evaluated for biological activity in anticancer research?

  • Methodological Answer :
  • In Vitro Assays : Test anti-proliferative effects using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). IC50_{50} values are calculated with dose-response curves .
  • Structure-Activity Relationship (SAR) : Compare derivatives (e.g., replacing Cl with NO2_2) to identify pharmacophores. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR or tubulin .
  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) quantifies apoptotic cells .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio). For example, refluxing in DMF at 110°C increases yield by 20% .
  • Catalyst Screening : Test bases like triethylamine (TEA) vs. DBU for condensation efficiency .
  • In Situ Monitoring : HPLC tracks intermediate formation (retention time ~8.2 min) to minimize side products .

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